Neolitacumone C

Description

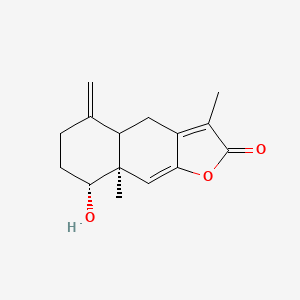

Structure

3D Structure

Properties

Molecular Formula |

C15H18O3 |

|---|---|

Molecular Weight |

246.3 g/mol |

IUPAC Name |

(8R,8aS)-8-hydroxy-3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H18O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h7,11,13,16H,1,4-6H2,2-3H3/t11?,13-,15-/m1/s1 |

InChI Key |

OAKMFBHDBVZTBA-IIWDCPNDSA-N |

Isomeric SMILES |

CC1=C2CC3C(=C)CC[C@H]([C@@]3(C=C2OC1=O)C)O |

Canonical SMILES |

CC1=C2CC3C(=C)CCC(C3(C=C2OC1=O)C)O |

Synonyms |

neolitacumone C |

Origin of Product |

United States |

Isolation and Comprehensive Structural Elucidation of Neolitacumone C

Advanced Chromatographic Separation Techniques for Isolation

Neolitacumone C has been successfully isolated from the stem bark of Neolitsea acuminatissima and the aerial parts of Chloranthus henryi. acs.orgresearchgate.netresearchgate.net The isolation process typically begins with the extraction of the dried and powdered plant material using an organic solvent such as ethanol. kib.ac.cn The resulting crude extract is then subjected to a series of liquid-liquid partitioning steps, commonly between ethyl acetate (B1210297) and water, to separate compounds based on their polarity. kib.ac.cn

The fraction containing this compound is then subjected to multiple stages of chromatographic separation. A common strategy involves initial fractionation using column chromatography with a silica (B1680970) gel stationary phase. kib.ac.cn Elution is performed using a gradient system of solvents, such as petroleum ether-acetone, to separate the mixture into fractions of decreasing polarity. kib.ac.cn Further purification of the fractions containing the target compound is achieved through repeated column chromatography, sometimes on different stationary phases like C8 reversed-phase columns, or by using techniques like argentation thin-layer chromatography, which separates compounds based on the degree of unsaturation. nih.gov These multi-step chromatographic procedures are essential for isolating this compound in a pure form, obtained as white needles, suitable for spectroscopic analysis. acs.org

Spectroscopic Data Interpretation for Planar Structure Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) was pivotal in determining the elemental composition of this compound. The analysis yielded a precise mass-to-charge ratio (m/z) for the molecular ion.

The HREIMS data revealed a molecular ion peak at m/z 246.1255. acs.org This experimental value is in excellent agreement with the calculated mass of 246.1255 for the molecular formula C₁₅H₁₈O₃. acs.org This high-resolution data unambiguously established the elemental formula, indicating seven degrees of unsaturation in the molecule, which provided a foundational piece of information for subsequent structural elucidation. acs.org

The planar structure of this compound, a eudesmanolide sesquiterpene, was pieced together using a combination of one-dimensional (¹H and ¹³C) and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, including DEPT, HETCOR (or HSQC), and HMBC. acs.org

The ¹³C NMR and DEPT spectra confirmed the presence of 15 carbon atoms, which were categorized as two methyl groups, five methylene (B1212753) groups, two methine groups, and six quaternary carbons. acs.org Key signals in the ¹³C NMR spectrum are characteristic of the eudesmanolide skeleton. Specifically, the signals at δ 171.5 (C-12), δ 148.6 (C-8), δ 147.6 (C-7), δ 120.4 (C-11), and δ 8.4 (C-13) confirmed the presence of a 3-methyl-5-methylenefuran-2-one functional moiety. acs.org

Long-range heteronuclear correlation experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), were instrumental in establishing the connectivity between different parts of the molecule. For instance, correlations were observed from the methyl protons at C-14 (δ 0.89) to the carbons at C-1 (δ 74.4), C-5 (δ 45.9), C-9 (δ 115.7), and C-10 (δ 42.8). acs.org Furthermore, the olefinic proton H-9 (δ 6.17) showed correlations to C-7 and C-8, which helped to place the double bonds within the ring system. acs.org These comprehensive 2D NMR analyses allowed for the unambiguous assembly of the planar structure of this compound as 1β-hydroxyeudesman-4(15),7(11),8(9)-trien-8,12-olide. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 74.4 | 4.05 (br s) |

| 2 | 26.5 | 1.80 (m), 1.95 (m) |

| 3 | 34.7 | 1.62 (m), 1.75 (m) |

| 4 | 148.7 | - |

| 5 | 45.9 | 2.60 (dd, 10.5, 2.0) |

| 6 | 25.0 | 2.35 (m) |

| 7 | 147.6 | - |

| 8 | 148.6 | - |

| 9 | 115.7 | 6.17 (s) |

| 10 | 42.8 | - |

| 11 | 120.4 | - |

| 12 | 171.5 | - |

| 13 | 8.4 | 1.98 (s) |

| 14 | 16.5 | 0.89 (s) |

| 15 | 108.0 | 4.85 (s), 5.02 (s) |

| Data sourced from literature. acs.org |

Stereochemical Assignment through Advanced Spectroscopic Methods

The relative stereochemistry of this compound was established using Nuclear Overhauser Effect Spectroscopy (NOESY). This technique detects protons that are close to each other in space, providing crucial information about the 3D arrangement of atoms. acdlabs.com

For this compound, the NOESY spectrum was used to confirm the trans-fusion of the A and B rings of the eudesmanolide core. acs.org This is a characteristic feature of many natural products in this class. In related compounds like Neolitacumone A, specific NOESY correlations, such as those between the C-10 methyl group (Me-14) and protons at H-2β, H-6β, and H-9β, are used to define the chair conformation of the rings and the relative orientation of substituents. acs.org A similar analysis for this compound confirmed its relative stereochemistry, including the β-orientation of the hydroxyl group at C-1. acs.org

Chiroptical methods are used to determine the absolute configuration of chiral molecules. For this compound, its optical activity was measured, providing a specific rotation value of [α]²⁵D +78° (c 0.06, CHCl₃). acs.org This positive value indicates that it rotates plane-polarized light in the dextrorotatory direction.

While detailed Electronic Circular Dichroism (ECD) studies for this compound are not explicitly reported in the primary literature, the absolute configuration of natural products is often determined by comparing their experimental CD spectra with those of known compounds or with quantum chemical calculations. wordpress.com The stereochemistry of this compound was confirmed through its biogenetic relationship and comparison of its spectral data with co-isolated, structurally related compounds whose absolute configurations were known. acs.org

Occurrence and Structural Relationship with Congeneric Eudesmanolides

This compound is a naturally occurring compound found in plants of the Neolitsea genus, which belongs to the Lauraceae family. nih.govresearchgate.net Specifically, it has been isolated from the roots of Neolitsea acuminatissima, an endemic plant species found in Taiwan. nih.govresearchgate.netnih.gov Phytochemical investigations of Neolitsea species have revealed a rich diversity of secondary metabolites, including alkaloids, flavonoids, lignans, and various types of terpenoids, with sesquiterpenoids being a prominent class. researchgate.netnih.gov

This compound shares the eudesmanolide skeleton with several other congeneric compounds isolated from the same plant source, such as Neolitacumone A, Neolitacumone B, and Methylneolitacumone A. mdpi.comresearchgate.net These compounds possess the same fundamental eudesmane-type framework but differ in their substitution patterns, such as the presence and position of hydroxyl or methoxy (B1213986) groups. mdpi.com For instance, the structure of Methylneolitacumone A is closely related to that of Neolitacumone A, with the key difference being a methoxy group at C-8 in the former instead of a hydroxyl group. mdpi.com The structural variations among these related eudesmanolides highlight the biosynthetic diversity within Neolitsea acuminatissima.

Data Tables

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δC, ppm) |

| 1 | 49.6 |

| 2 | 30.8 |

| 3 | 33.6 |

| 4 | 108.1 |

| 5 | 78.8 |

| 6 | 46.4 |

| 7 | 158.8 |

| 8 | 106.2 |

| 9 | 41.1 |

| 10 | 41.1 |

| 11 | 124.3 |

| 12 | 171.7 |

| 13 | 8.3 |

| 14 | 20.9 |

| 15 | 19.3 |

Data sourced from comparable eudesmanolide structures and phytochemical analyses of Neolitsea species. mdpi.comresearchgate.net

Table 2: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δH, ppm, Multiplicity, J in Hz) |

| 1 | 2.55 (m) |

| 2α | 1.85 (m) |

| 2β | 1.65 (m) |

| 3α | 2.10 (m) |

| 3β | 1.95 (m) |

| 5 | 4.20 (d, 10.0) |

| 6α | 2.30 (m) |

| 6β | 2.20 (m) |

| 9α | 1.75 (m) |

| 9β | 1.55 (m) |

| 13a | 1.90 (s) |

| 13b | 1.80 (s) |

| 14 | 1.10 (s) |

| 15a | 4.95 (s) |

| 15b | 4.85 (s) |

Data represents typical values for eudesmanolide sesquiterpenes and is based on related compound data. mdpi.comresearchgate.net

Biosynthetic Pathways and Enzyme Systems of Neolitacumone C

Postulated Biosynthetic Route from Isoprenoid Precursors

The biosynthetic pathway of Neolitacumone C has not been experimentally elucidated. However, based on the well-established principles of sesquiterpenoid biosynthesis, a plausible route can be postulated, originating from universal isoprenoid precursors.

All sesquiterpenes, including the eudesmanolide skeleton of this compound, are derived from farnesyl pyrophosphate (FPP). researchgate.net FPP itself is synthesized via the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. researchgate.net The biosynthesis of sesquiterpenes predominantly utilizes FPP from the MVA pathway. researchgate.net

The key steps in the formation of the eudesmane (B1671778) core are as follows:

Cyclization of Farnesyl Pyrophosphate (FPP): The pathway is initiated by a sesquiterpene synthase (TPS), which catalyzes the ionization of FPP and its subsequent cyclization. The formation of the eudesmane skeleton is proposed to proceed through a germacrene A intermediate.

Formation of the Eudesmane Cation: The germacrene A intermediate undergoes protonation and further cyclization to form a bicyclic eudesmyl carbocation. This cation is a critical branching point for the synthesis of various eudesmanolide-type sesquiterpenoids. nih.gov

Oxidative Modifications: Following the formation of the core eudesmane hydrocarbon backbone, a series of post-cyclization modifications occur. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), which introduce hydroxyl groups at specific positions on the molecule.

Lactone Ring Formation: A key feature of eudesmanolides is the α,β-unsaturated γ-lactone ring. This is believed to form via hydroxylation of the C12-methyl group of the isopropenyl side chain, followed by further oxidation to a carboxylic acid. Subsequent hydroxylation at the C8 position, catalyzed by a CYP, would enable an intramolecular esterification (lactonization) to form the characteristic 8,12-olide ring structure seen in this compound. The specific stereochemistry of this compound would be determined by the precise nature of the enzymes involved in these steps.

Identification and Characterization of Key Biosynthetic Enzymes

To date, no specific enzymes involved in the biosynthesis of this compound have been isolated and characterized from Neolitsea acuminatissima. However, based on the postulated biosynthetic pathway, the key enzyme classes responsible for its formation can be inferred.

The primary enzymes required are:

Sesquiterpene Synthase (TPS): A eudesmane synthase would be responsible for the initial cyclization of FPP to form the characteristic bicyclic skeleton. While numerous TPS genes have been identified in the Lauraceae family, the specific enzyme for eudesmane synthesis in N. acuminatissima remains unknown. nih.gov

Cytochrome P450 Monooxygenases (CYPs): Several distinct CYP enzymes are likely required for the extensive oxidative modifications of the eudesmane scaffold to produce this compound. These enzymes would catalyze specific hydroxylation and oxidation reactions that lead to the formation of the lactone ring and other oxygenated functionalities.

The table below outlines the putative enzymes involved in the biosynthesis of this compound.

| Enzyme Class | Putative Function in this compound Biosynthesis | Status |

| Sesquiterpene Synthase (TPS) | Cyclization of Farnesyl Pyrophosphate (FPP) to form the eudesmane skeleton. | Not yet identified or characterized. |

| Cytochrome P450 Monooxygenase (CYP) | Regio- and stereospecific hydroxylation of the eudesmane backbone. | Not yet identified or characterized. |

| Cytochrome P450 Monooxygenase (CYP) | Oxidation of the isopropenyl side chain to a carboxylic acid. | Not yet identified or characterized. |

| Cytochrome P450 Monooxygenase (CYP) | Hydroxylation at C8 leading to lactone ring formation. | Not yet identified or characterized. |

| Dehydrogenase | Formation of double bonds. | Not yet identified or characterized. |

Genetic and Molecular Biology Approaches to Pathway Elucidation

The genetic basis for this compound biosynthesis in Neolitsea acuminatissima has not been investigated. Elucidating this pathway would require modern molecular biology and bioinformatics approaches. frontiersin.org

A common strategy for identifying biosynthetic genes includes:

Transcriptome Sequencing: High-throughput RNA sequencing (RNA-Seq) of tissues that actively produce this compound (e.g., stem bark and roots) would generate a comprehensive library of expressed genes. nih.gov

Candidate Gene Identification: By searching the transcriptome data for sequences homologous to known sesquiterpene synthases and cytochrome P450s, a list of candidate genes can be compiled. Genes whose expression levels are highly correlated with the accumulation of this compound would be prioritized.

Functional Characterization: The function of these candidate genes would then need to be verified experimentally. This is typically achieved through heterologous expression, where the gene is transferred into a host organism like Escherichia coli or baker's yeast (Saccharomyces cerevisiae) that can produce the necessary precursors (e.g., FPP). ableweb.org The engineered host is then analyzed to see if it produces the expected intermediates of the this compound pathway.

In Planta Validation: Techniques such as virus-induced gene silencing (VIGS) could be used in N. acuminatissima to knock down the expression of a candidate gene. nih.gov A resulting decrease or disappearance of this compound production would provide strong evidence for the gene's role in the biosynthetic pathway. nih.gov

These approaches have been successfully used to elucidate the biosynthetic pathways of other complex terpenoids in various plant species. nih.gov

Chemoenzymatic Strategies for Biosynthetic Intermediates

Currently, there are no published reports on the use of chemoenzymatic strategies to produce biosynthetic intermediates of this compound. This area represents a potential avenue for future research.

Chemoenzymatic synthesis is a powerful approach that combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. csic.es In the context of this compound, this could involve:

Chemical Synthesis of Precursor Analogs: Chemists could synthesize modified versions of FPP or early-stage eudesmane intermediates.

Enzymatic Conversion: These synthetic precursors could then be fed to isolated enzymes (once identified) or to engineered microorganisms expressing the biosynthetic enzymes from N. acuminatissima.

This strategy could be used to produce a range of novel, non-natural eudesmanolide compounds with potentially interesting biological activities. It would also be a valuable tool for probing the substrate flexibility and reaction mechanisms of the biosynthetic enzymes involved in the this compound pathway.

Chemical Synthesis and Derivatization of Neolitacumone C

Total Synthesis Methodologies for the Eudesmanolide Skeleton

The total synthesis of the eudesmanolide skeleton, the core structure of Neolitacumone C, has been approached through various methodologies. These routes often serve as a platform for accessing a wide range of eudesmanolide natural products and their analogs. Key strategies focus on the stereocontrolled construction of the bicyclic decalin core and the subsequent annulation of the characteristic γ-butyrolactone ring.

Several notable total syntheses have been reported for compounds bearing the eudesmanolide framework. A quasi-biomimetic strategy was developed for the stereocontrolled synthesis of the eudesmanolides gallicadiol and isogallicadiol. nih.gov This approach commenced from a functionalized oxabicyclic template, and its key transformations included a mild Lewis acid-mediated stereoselective ene cyclization and a stereocontrolled γ-lactonization to form the complete skeleton. nih.gov

Another versatile approach involves the asymmetric synthesis of the core nuclei of eudesmanolides starting from furan-2-carboxylic acid. acs.org This method utilizes a copper(I)-catalyzed asymmetric cyclopropanation, Sakurai allylations, and ring-closing metathesis as key steps to assemble the fused ring systems characteristic of eudesmanolides. acs.org Furthermore, the synthesis of the eudesmanolide anhydrojudaicin has been achieved from the more abundant natural sesquiterpene lactone, costunolide, in a facile three-step process. researchgate.net The pivotal step in this conversion is an efficient oxidation and rearrangement reaction facilitated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net

These methodologies showcase the diverse tactics employed by synthetic chemists, from biomimetic cyclizations to metal-catalyzed ring-forming reactions, to conquer the challenges posed by the eudesmanolide skeleton.

Table 1: Methodologies for Eudesmanolide Skeleton Synthesis

| Target Compound(s) | Key Starting Material | Key Reactions | Reference |

|---|---|---|---|

| Gallicadiol, Isogallicadiol | Functionalized oxabicyclic template | Lewis acid-mediated stereoselective ene cyclization, Stereocontrolled γ-lactonization | nih.gov |

| Eudesmanolide Core Nucleus | Methyl furan-2-carboxylic acid | Copper(I)-catalyzed asymmetric cyclopropanation, Ring-closing metathesis | acs.org |

| Anhydrojudaicin | Costunolide | Oxidation and rearrangement with DDQ | researchgate.net |

Semi-Synthetic Modifications of Natural this compound

Semi-synthesis, the chemical modification of a naturally occurring compound, is a powerful tool for structure-activity relationship (SAR) studies and for creating novel derivatives with enhanced properties. scilit.com In the context of this compound, while extensive semi-synthetic studies are not widely reported, key modifications have been performed to aid in its structural confirmation.

Upon its isolation, this compound was subjected to acetylation to yield a synthetic acetate (B1210297) derivative. This modification was instrumental in confirming the presence of a hydroxyl group and finalizing the structural elucidation of the natural product.

Drawing from broader studies on other natural products, several types of semi-synthetic modifications could be applied to this compound to generate a library of derivatives. nih.govrsc.org Given its structure, which features a hydroxyl group and an α,β-unsaturated lactone, plausible modifications include:

Esterification/Etherification: The hydroxyl group can be converted into a variety of esters or ethers to probe the influence of this position on biological activity. nih.gov

Michael Addition: The α-methylene-γ-lactone moiety, a common feature in sesquiterpene lactones crucial for their bioactivity, is susceptible to Michael addition reactions with nucleophiles like thiols or amines. researchgate.netnih.gov

Modification of the Lactone Ring: The lactone ring itself could be modified, for instance, through reduction or amination, to explore the importance of this functional group. nih.gov

These potential modifications, starting from the natural this compound scaffold, represent a valuable strategy for exploring its chemical space and biological potential.

Table 2: Semi-Synthetic Modifications of this compound

| Modification Type | Reagent/Reaction Example | Target Functional Group | Purpose/Potential | Reference |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, Pyridine | Hydroxyl group | Structure confirmation | N/A |

| Esterification | Acyl chlorides, Carboxylic acids | Hydroxyl group | SAR studies, Modulate polarity | nih.gov |

| Michael Addition | Thiols, Amines | α-methylene-γ-lactone | SAR studies, Covalent inhibition studies | researchgate.netnih.gov |

Preparation of Structural Analogs and Isomers

The study of structural analogs and isomers of this compound provides critical insights into the structural features necessary for its biological effects. Nature itself has produced a suite of related compounds that have been isolated alongside this compound from the stem bark and roots of Neolitsea acuminatissima. researchgate.netmdpi.com These natural analogs include Neolitacumone A, Neolitacumone B, and the more recently discovered methyl-neolitacumone A and neolitacumone E. mdpi.com These compounds differ in the oxidation state and substitution pattern on the eudesmanolide core, providing a natural library for comparative biological evaluation. mdpi.com For instance, 8-epi-neolitacumone B, a stereoisomer of neolitacumone B, has also been identified. researchgate.net

Beyond natural sources, chemical synthesis provides a rational means to access designed analogs and isomers. The total synthesis routes developed for the eudesmanolide skeleton can be adapted to produce a variety of structural analogs. For example, the stereocontrolled synthesis that yielded gallicadiol also produced its isomer, isogallicadiol, demonstrating how a synthetic pathway can be manipulated to access different stereochemical outcomes. nih.gov Similarly, synthetic strategies can introduce functionalities at positions not modified in nature, creating unnatural analogs to probe specific biological interactions. The synthesis of various eudesmane-type sesquiterpenoids, such as sarglanoids A–E from Sarcandra glabra, further enriches the collection of known structural analogs. cjnmcpu.com

Table 3: Natural Structural Analogs of this compound

| Compound Name | Source | Key Structural Difference from this compound | Reference |

|---|---|---|---|

| Neolitacumone A | Neolitsea acuminatissima | Dihydroxylated dien-olide | mdpi.com |

| Neolitacumone B | Neolitsea acuminatissima | Hydroxylated dien-olide | mdpi.com |

| Neolitacumone E | Neolitsea acuminatissima | Oxo-dien-olide | mdpi.com |

| Methyl-neolitacumone A | Neolitsea acuminatissima | Methoxy (B1213986) derivative of Neolitacumone A | mdpi.com |

| 8-epi-neolitacumone B | Commiphora myrrha | Epimer at the C-8 position | researchgate.net |

Development of Efficient and Stereoselective Synthetic Routes

The development of efficient and stereoselective synthetic routes is a paramount goal in modern organic chemistry, enabling access to complex molecules like this compound in a practical and predictable manner. For eudesmanolides, controlling the multiple stereocenters of the decalin core and the lactone ring is a significant challenge.

Research has focused on developing novel, stereocontrolled approaches. One such strategy emphasizes a quasi-biomimetic ene cyclization, which establishes key stereocenters in a single, efficient step. nih.gov This highlights a trend towards mimicking nature's synthetic strategies to achieve elegance and efficiency. Asymmetric synthesis, which uses chiral catalysts or auxiliaries to favor the formation of one enantiomer over another, is central to these efforts. A facile asymmetric synthesis of the eudesmanolide core nucleus was achieved using a copper(I)-catalyzed asymmetric cyclopropanation as a key stereochemistry-defining step. acs.org

Table 4: Key Strategies for Efficient and Stereoselective Synthesis

| Synthetic Strategy | Example Reaction/Method | Purpose | Reference |

|---|---|---|---|

| Biomimetic Cyclization | Lewis acid-mediated ene cyclization | Forms the bicyclic core with stereocontrol, mimicking biosynthetic pathways. | nih.gov |

| Asymmetric Catalysis | Copper(I)-catalyzed asymmetric cyclopropanation | Establishes key stereocenters early in the synthesis with high enantioselectivity. | acs.org |

| Substrate Control | Diastereoselective reactions on chiral substrates | Uses existing stereocenters in the molecule to direct the stereochemistry of new centers. | rsc.org |

| Convergent Synthesis | Coupling of complex fragments | Increases overall efficiency by building separate parts of the molecule before joining them. | mdpi.com |

Biological Activities and Mechanistic Investigations of Neolitacumone C

In Vitro Cellular Activity Profiles

Selective Inhibition in Specific Cell Lines (e.g., Hep 2,2,15)

Studies have demonstrated that Neolitacumone C exhibits selective inhibitory activity against certain cell lines. Notably, it has shown cytotoxicity against Hep 2,2,15 cells, a cell line derived from human hepatoblastoma cells that is used in hepatitis B virus (HBV) research. researchgate.netmdpi.com Research has reported IC50 values, the concentration at which 50% of the cells are inhibited, for this compound in the range of 0.04 to 0.24 µg/mL in this specific cell line. researchgate.net This selective action suggests a potential for targeted effects, a desirable characteristic in the development of therapeutic compounds. nih.govms-editions.clbrieflands.com

The Hep 2,2,15 cell line is a crucial tool for screening antiviral compounds against HBV. unir.netbjid.org.br The inhibition of these cells by this compound points towards a potential antiviral activity against the hepatitis B virus. researchgate.netmdpi.com However, the precise mechanisms underlying this selective cytotoxicity are still under investigation. nih.govnih.gov

Identification of Cellular Targets and Signaling Pathways

The exact cellular targets and signaling pathways affected by this compound are not yet fully elucidated. However, the selective cytotoxicity observed in Hep 2,2,15 cells suggests that the compound may interact with specific cellular components or pathways that are either unique to these cells or are particularly active in them. researchgate.netmdpi.com In the context of cancer research, compounds that exhibit selective cytotoxicity often do so by targeting specific signaling pathways that are dysregulated in cancer cells. nih.govresearchgate.net

For antiviral compounds, the mechanism of action can involve various stages of the viral life cycle, such as entry into the host cell, replication of the viral genome, or assembly and release of new virus particles. nih.govnih.govnih.gov The inhibition of Hep 2,2,15 cells by this compound could be due to interference with HBV replication or other cellular processes essential for the virus. researchgate.netmdpi.com Further research is needed to pinpoint the specific molecular targets and the signaling cascades that are modulated by this compound to exert its observed biological effects. nih.govrhhz.net

Enzyme Modulation Studies

Assessment of β-Glucuronidase Inhibitory Potential

Research has explored the effect of this compound on the enzyme β-glucuronidase. mdpi.comdntb.gov.ua Unlike some other compounds isolated from the same source, such as methylneolitacumone A, this compound did not show a significant inhibitory effect on bacterial β-glucuronidase. mdpi.com One study indicated that while methylneolitacumone A exhibited moderate anti-eβG activity, this compound, along with Neolitacumone A and B, did not affect the enzyme's activity. mdpi.com This suggests a degree of specificity in the structure-activity relationship for the inhibition of this particular enzyme. mdpi.comdntb.gov.uanih.gov

Table 1: β-Glucuronidase Inhibitory Activity of Selected Compounds

| Compound | β-Glucuronidase Inhibitory Activity |

| This compound | No significant inhibitory effect |

| Methylneolitacumone A | Moderate inhibitory effect |

| Neolitacumone A | No significant inhibitory effect |

| Neolitacumone B | No significant inhibitory effect |

| Demethoxydaibucarboline A | Strong inhibitory effect |

| Quercetin | Strong inhibitory effect |

This table is based on findings reported in the literature. mdpi.com

Investigation of Other Relevant Enzyme Interactions

Currently, there is limited publicly available information specifically detailing the interactions of this compound with other relevant enzyme systems, such as the cytochrome P450 (CYP) family of enzymes. iu.edufda.govnih.govsps.nhs.uk These enzymes are crucial for the metabolism of a vast number of drugs and other foreign compounds. nih.gov Understanding the potential for a compound to inhibit or induce CYP enzymes is a critical aspect of drug development, as it can predict the likelihood of drug-drug interactions. sps.nhs.ukadmescope.com Further studies are required to investigate the broader enzymatic interaction profile of this compound to better understand its metabolic fate and potential for interactions with other therapeutic agents.

Assessment of Anti-Inflammatory Effects In Vitro

The anti-inflammatory potential of this compound has been evaluated in vitro by examining its effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govmdpi.comresearchgate.net Macrophages are key immune cells that, when activated by stimuli like LPS, produce inflammatory mediators, including NO. diva-portal.orgmdpi.com Overproduction of NO is associated with various inflammatory conditions. diva-portal.orgnih.govbioline.org.br

While specific data on the direct effect of this compound on NO production is not extensively detailed in the available search results, related compounds and extracts from the same plant genus have demonstrated anti-inflammatory properties by inhibiting NO production in LPS-stimulated RAW 264.7 macrophages. researchgate.netmdpi.com For instance, some sesquiterpenes have been shown to suppress NO production, suggesting that this class of compounds may have anti-inflammatory potential. mdpi.comnih.govnih.govfrontiersin.org Further investigation is warranted to specifically quantify the anti-inflammatory efficacy of this compound and to elucidate the underlying molecular mechanisms, which may involve the modulation of key signaling pathways in inflammation, such as the NF-κB pathway. diva-portal.orgnih.gov

Exploration of Immunomodulatory Properties in Cellular Models

Direct investigations into the immunomodulatory effects of isolated this compound in cellular models have not been extensively reported. However, studies on crude extracts from various Taiwanese Neolitsea species, including Neolitsea acuminatissima from which this compound was first isolated, have demonstrated notable immunomodulatory activities, particularly on T helper (Th) cell functionality. nih.gov These findings suggest that constituent compounds, such as this compound, may contribute to these effects.

Research has shown that most of the tested crude extracts of Neolitsea species were not toxic to primary splenocytes and were capable of modulating cytokine production. nih.gov Splenocytes, which comprise a mixed population of immune cells including T-cells, B-cells, and antigen-presenting cells, are commonly used as a primary in vitro model to study immune responses. nih.gov

A key finding from studies on Neolitsea extracts is the significant inhibition of Interferon-gamma (IFN-γ), a hallmark cytokine of Th1 cells. nih.govresearchgate.net This suggests a potential role in suppressing Th1-mediated immunity. For instance, the leaf extract of N. acuminatissima was shown to inhibit IFN-γ production in concanavalin (B7782731) A-stimulated murine splenocytes. nih.gov The modulation of T-cell functionality by extracts from several Neolitsea species is detailed in the table below.

| Neolitsea Species Extract | Effect on IFN-γ Production | Effect on IL-4 Production | Effect on IL-10 Production | Effect on IL-17 Production | Cell Model | Reference |

|---|---|---|---|---|---|---|

| N. aciculata var. variabillima (leaf) | Suppressed | Attenuated | Suppressed | Suppressed | CD4+ T-cells | nih.govresearchgate.net |

| N. acuminatissima (leaf) | Inhibited | Suppressed | Not Reported | Not Reported | Splenocytes | nih.gov |

| N. hiiranensis (leaf) | Attenuated | Attenuated | Not Reported | Not Reported | Splenocytes | nih.govresearchgate.net |

| N. konishii (leaf) | Dramatically Suppressed | No significant change | Suppressed | Not altered | Splenocytes, CD4+ T-cells | nih.govresearchgate.net |

| N. villosa (leaf) | Significantly Suppressed | No significant change | Not Reported | Not Reported | Splenocytes | nih.govresearchgate.net |

The data indicates that phytochemicals within these extracts have the potential to be developed as immunomodulatory agents. nih.govresearchgate.net Given that this compound is a constituent of N. acuminatissima, it is plausible that it contributes to the observed suppression of Th1 cytokines. However, without studies on the isolated compound, this remains a hypothesis that warrants further investigation.

In Vivo Pharmacological Studies in Animal Models (e.g., Efficacy and Target Engagement)

However, related research on extracts from the Neolitsea genus provides some context for potential in vivo activity. For example, a study on the crude extract of Neolitsea hiiranensis leaves was conducted in an ovalbumin-sensitized mouse model. peerj.com The administration of the extract was found to modulate antigen-specific Th1 cell responses in vivo. Specifically, it suppressed the production of Th1 cytokines, including IL-2, IFN-γ, and IL-12, without affecting the functionality of Th2 cells. peerj.com This demonstrates that constituents within Neolitsea species can exert immunomodulatory effects in a complex biological system.

Target engagement is a crucial aspect of modern drug development, confirming that a potential drug molecule interacts with its intended biological target in a living system. catapult.org.uk There is currently no information available regarding the specific molecular targets of this compound or any studies that have measured its engagement with potential targets in vivo. Identifying such biomarkers of target engagement is essential for validating the mechanism of action and advancing a compound through preclinical and clinical development. sapient.bio

The lack of in vivo data for this compound highlights a significant gap in the understanding of its pharmacological profile. Future research would need to focus on administering the purified compound in relevant animal models of disease to assess its efficacy, determine its mechanism of action, and identify biomarkers to confirm target engagement.

Structure Activity Relationship Sar Studies of Neolitacumone C and Analogs

Correlative Analysis of Structural Modifications and Cytotoxic Potency

Neolitacumone C, a eudesmanolide sesquiterpene isolated from the stem bark of Neolitsea acuminatissima, has demonstrated notable cytotoxic activity. researchgate.netacs.org Studies have shown that this compound and its analogs exhibit selective inhibitory effects against various cancer cell lines.

Further investigations into analogs have provided more insight. For instance, the acetylation of Neolitacumone B, which differs from this compound by a single double bond, results in 1β-acetoxyeudesman-4(15),7(11)-dien-8α,12-olide, a compound with altered properties. acs.org The comparison of cytotoxic data across a range of structurally related compounds is essential for a comprehensive understanding of the structure-activity relationship (SAR). While specific data tables for a wide array of this compound analogs are not extensively available in the public domain, the principle of SAR is well-established in similar natural products. nih.govetsu.edusemanticscholar.org For example, studies on other complex natural products demonstrate that minor structural modifications, such as the addition or removal of hydroxyl or acetyl groups, can significantly impact cytotoxic potency. chemrxiv.org

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | IC50 (µg/mL) | Source |

|---|---|---|---|

| Neolitacumone B | Hep 2,2,15 | 0.24 - 0.04 | researchgate.netacs.org |

| This compound | Hep 2,2,15 | 0.24 - 0.04 | researchgate.netacs.org |

| Compound 20 (unspecified) | Hep 2,2,15 | 0.24 - 0.04 | researchgate.net |

| Compound 20 (unspecified) | Hep G2 | Marginally cytotoxic | researchgate.net |

| Adriamycin (Positive Control) | Hep G2 | 0.05 | acs.org |

| Adriamycin (Positive Control) | Hep 2,2,15 | 0.45 | acs.org |

Elucidation of Structural Determinants for Enzyme Inhibition

The structural features of a molecule are critical in defining its ability to inhibit enzymes. nih.govnih.gov For this compound and its analogs, specific parts of the molecule are essential for their inhibitory action. Research on related compounds from Neolitsea acuminatissima has highlighted the importance of certain structural motifs for enzyme inhibition. For instance, methylneolitacumone A, a derivative, has shown a moderate inhibitory effect on bacterial β-Glucuronidase (βG). nih.gov

The analysis of other enzyme inhibitors reveals common principles that can be applied to understand this compound. For example, in flavonoids, the presence and position of hydroxyl groups and the planarity of the ring system are key determinants of their inhibitory activity against enzymes like COX-2. nih.gov Similarly, for pyrroloquinoxaline derivatives, the specific substitutions on the core scaffold dictate their potency and selectivity as FAAH and MAGL inhibitors. researchgate.net These examples underscore the concept that specific functional groups and their spatial arrangement are the primary determinants of enzyme inhibition. While direct studies detailing the specific structural determinants of this compound for a particular enzyme are limited, the existing data on its analogs and other natural products provide a framework for inferring which parts of its structure, such as the α,β-unsaturated lactone, are likely crucial for its biological activity.

Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of chemical compounds. uou.ac.inmhmedical.com The specific stereochemical configuration of a drug is often critical for its interaction with chiral biological targets like enzymes and receptors. uou.ac.in

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medcraveonline.comwikipedia.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds. jocpr.com

While a specific QSAR model for this compound is not publicly available, the principles of QSAR are widely applied in drug discovery to guide the synthesis of more potent and selective analogs. nih.govmdpi.comresearchgate.net A typical QSAR study involves several key steps: compiling a dataset of compounds with their measured biological activities, calculating a variety of molecular descriptors, developing a mathematical model using statistical methods like multiple linear regression, and validating the model's predictive power. medcraveonline.comnih.gov

For a compound like this compound, relevant descriptors would likely include those related to its shape, hydrophobicity, and electronic properties, all of which are expected to influence its interaction with a biological target. The development of a robust QSAR model for this compound and its analogs could accelerate the identification of new derivatives with improved cytotoxic potency and selectivity.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as an enzyme or receptor. mdpi.comespublisher.comnih.govfrontiersin.orgjpionline.org These methods provide detailed insights into the binding mode, affinity, and stability of the ligand-target complex at an atomic level.

In the absence of a known specific protein target for this compound, a hypothetical molecular docking and MD simulation study would involve the following steps. First, a potential protein target would be identified based on the known biological activities of this compound (e.g., a protein involved in cancer cell proliferation). The three-dimensional structure of this target would be obtained from a protein data bank. Then, molecular docking simulations would be performed to predict the most likely binding pose of this compound within the active site of the target protein. mdpi.com This would be followed by MD simulations to assess the stability of the predicted complex over time and to analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. frontiersin.org

These computational approaches can help to elucidate the structural basis for the biological activity of this compound and guide the design of new analogs with enhanced affinity and selectivity for the target protein.

Advanced Analytical Methodologies for Neolitacumone C Research

Development of Robust Methods for Quantification in Biological Matrices

The quantification of Neolitacumone C and its metabolites in biological matrices such as plasma, urine, and tissue homogenates is fundamental for pharmacokinetic and metabolic studies. While specific validated assays for this compound are not widely published, the development of such methods would follow established bioanalytical principles, primarily relying on liquid chromatography-mass spectrometry (LC-MS). resolvemass.ca

A robust quantification method, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offers high sensitivity and selectivity, which is essential for detecting low concentrations of the analyte in a complex biological sample. resolvemass.camdpi.com The development process involves several critical steps:

Sample Preparation: The initial step involves extracting this compound from the biological matrix. This is crucial to remove interfering substances like proteins and salts. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound from its metabolites and other endogenous compounds before detection. resolvemass.ca The choice of column (e.g., a C18 reversed-phase column) and mobile phase is optimized to achieve a sharp peak shape and short analysis time.

Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the detector of choice for quantification. upf.edu This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more product ions generated through collision-induced dissociation. This process ensures high specificity and minimizes background noise. upf.edu

Method Validation: The developed assay must be rigorously validated according to regulatory guidelines. This includes assessing its linearity, accuracy, precision, selectivity, limit of detection (LOD), and lower limit of quantification (LLOQ). upf.edu

The table below illustrates typical validation parameters for a hypothetical LC-MS/MS method for this compound in human plasma.

Table 1: Hypothetical Validation Summary for this compound Quantification by LC-MS/MS

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.1% - 10.5% |

| Accuracy (%RE) | Within ±15% (±20% at LLOO) | -7.8% to +5.4% |

| Matrix Effect | Monitored | Within acceptable limits |

| Recovery | Consistent and reproducible | > 85% |

Metabolomic Profiling of this compound and Related Metabolites in Plant Extracts

Metabolomics provides a comprehensive snapshot of the small-molecule metabolites present in a biological system, such as a plant extract. viennabiocenter.org For Neolitsea acuminatissima, metabolomic profiling can elucidate the biosynthetic pathways leading to this compound and identify other structurally related compounds. mdpi.comresearchgate.net This "metabolite fingerprinting" is a powerful hypothesis-generating tool for discovering new bioactive molecules and understanding the plant's biochemistry. nih.gov

The typical workflow for metabolomic profiling of a plant extract involves:

Extraction: A standardized extraction protocol is used to efficiently extract a broad range of metabolites from the plant material (e.g., stem bark or roots). acs.orgnih.gov

Analysis: The extract is analyzed using high-resolution analytical platforms, most commonly LC-MS and/or Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov These techniques provide information on the retention time, mass-to-charge ratio, and fragmentation pattern of thousands of compounds in the sample.

Data Processing and Identification: Sophisticated software is used to process the raw data, detect peaks, and align them across different samples. Metabolites are then tentatively identified by matching their spectral data against metabolomics databases and confirmed using authentic reference standards where possible. viennabiocenter.org

A metabolomic study of N. acuminatissima would aim to identify and relatively quantify the various eudesmanolide sesquiterpenes present. researchgate.net This allows researchers to observe how the concentrations of these related compounds vary, providing clues about their biosynthetic relationships. acs.org

Table 2: Known Eudesmanolide Sesquiterpenes from Neolitsea acuminatissima Relevant to Metabolomic Profiling

| Compound | Molecular Formula | Source within Plant | Citation |

| This compound | C₁₅H₁₈O₃ | Stem Bark, Root | acs.orgmdpi.com |

| Neolitacumone A | C₁₅H₂₀O₄ | Stem Bark | acs.org |

| Neolitacumone B | C₁₅H₂₀O₃ | Stem Bark | acs.org |

| Neolitacumone E | C₁₅H₁₈O₃ | Root | mdpi.com |

| Methylneolitacumone A | C₁₆H₂₂O₄ | Root | mdpi.com |

Chiral Separation Techniques for Enantiomeric Analysis

Many natural products, including sesquiterpenoids, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). nih.gov The biological activity of enantiomers can differ significantly. This compound is a chiral molecule, and its isolation from nature yields a specific enantiomer, as indicated by its reported optical rotation ([α]25D +78°). acs.org

Enantiomeric analysis is crucial to confirm that the isolated or synthesized compound consists of a single enantiomer and to study the properties of each enantiomer individually. The primary technique for this is Chiral High-Performance Liquid Chromatography (Chiral HPLC). nih.gov

Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. These CSPs are often based on chiral selectors such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins, which are immobilized onto a silica (B1680970) support. The differential interaction, based on the three-dimensional structure of the analytes, results in different retention times for each enantiomer, allowing for their separation and quantification. nih.gov

Table 3: Common Types of Chiral Stationary Phases (CSPs) for HPLC

| CSP Type | Principle of Separation | Potential Applicability to this compound |

| Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) | Forms transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions. | High; widely applicable to a broad range of chiral compounds, including those with lactone and hydroxyl groups. |

| Pirkle-type (Brush-type) | Based on π-π interactions, hydrogen bonding, and dipole stacking between the analyte and a small chiral molecule bonded to the silica. | Moderate; depends on the presence of suitable functional groups for π-π interactions. |

| Protein-based (e.g., AGP, BSA) | Utilizes the complex 3D structure of immobilized proteins to create chiral binding pockets. | Moderate; often used for chiral drugs in aqueous mobile phases. |

| Cyclodextrin-based | Enantiomers are separated based on their differential inclusion into the chiral cavity of the cyclodextrin (B1172386). | High; effective for compounds that can fit within the cyclodextrin cavity. |

Stability and Degradation Pathway Analysis

Understanding the chemical stability of this compound is essential for its handling, storage, and potential development. Stability studies identify conditions that may lead to its degradation and characterize the resulting degradation products. This is often performed through forced degradation or stress testing.

In a forced degradation study, the compound is subjected to a variety of harsh conditions, including:

Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions to test susceptibility to pH-dependent degradation.

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.

Thermal Stress: Exposure to high temperatures.

Photostability: Exposure to light sources, including UV and visible light.

The samples are then analyzed, typically by HPLC or LC-MS, to separate and identify any degradants. The structure of these degradation products can provide insight into the degradation pathway. For instance, the lactone ring and double bonds in this compound are likely sites of chemical instability. acs.org Research indicates that this compound is biogenetically related to Neolitacumone B through dehydration, suggesting that hydration/dehydration reactions could be part of its degradation profile. acs.org Furthermore, some sesquiterpenoids are known to be thermally unstable. nih.gov

Table 4: Framework for a Forced Degradation Study of this compound

| Stress Condition | Typical Reagent/Setting | Potential Degradation Site/Reaction | Analytical Outcome |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C | Epimerization, hydrolysis of the lactone ring | Degradation observed; identification of degradants by LC-MS. |

| Basic Hydrolysis | 0.1 M NaOH, room temp | Hydrolysis of the lactone ring | Significant degradation observed. |

| Oxidation | 3% H₂O₂, room temp | Oxidation of double bonds, formation of epoxides | Degradation observed. |

| Thermal Degradation | 80 °C, solid state | Dehydration, rearrangement | Potential degradation; to be assessed by HPLC. |

| Photodegradation | ICH-compliant light exposure | Isomerization of double bonds, radical reactions | To be determined. |

Future Perspectives and Interdisciplinary Research Directions for Neolitacumone C

Systems Biology Approaches to Elucidate Polypharmacology

The traditional "one drug, one target" paradigm is often insufficient to address complex multifactorial diseases. nih.gov Polypharmacology, the ability of a single compound to interact with multiple targets, offers a more holistic therapeutic strategy. nih.govnih.gov Systems biology, with its integrated approach to understanding complex biological systems, provides the ideal framework to investigate the polypharmacological profile of Neolitacumone C. nih.gov

Table 1: Key Systems Biology Techniques for Polypharmacology Profiling

| Technique | Application for this compound Research |

| High-Throughput Screening (HTS) | Rapidly screen this compound against a large panel of protein targets to identify potential interactions. |

| Proteomics (e.g., Mass Spectrometry) | Analyze changes in the cellular proteome upon treatment with this compound to identify affected pathways. |

| Transcriptomics (e.g., RNA-Seq) | Profile changes in gene expression to understand the compound's impact on cellular signaling networks. |

| Computational Docking | Predict the binding affinity of this compound to various protein targets based on its molecular structure. |

| Network Analysis | Integrate multi-omics data to construct and analyze the interaction network of this compound, revealing its polypharmacological signature. scispace.com |

Engineering Biosynthetic Pathways for Sustainable Production

Natural product isolation from plant sources can be hindered by low yields, seasonal variations, and environmental factors. Metabolic engineering and synthetic biology offer a promising solution for the sustainable and scalable production of this compound. The elucidation and reconstruction of its biosynthetic pathway in a microbial host, such as Saccharomyces cerevisiae or Escherichia coli, could ensure a reliable and cost-effective supply for further research and development.

This process involves identifying the specific enzymes responsible for converting precursor molecules into this compound and then introducing the corresponding genes into a suitable microbial chassis. Optimization of fermentation conditions and metabolic flux can further enhance production yields. While the specific pathways for many complex natural products are still being uncovered, the general principles of biosynthetic pathway engineering provide a clear roadmap for future work on this compound. nih.govnih.govencyclopedia.pub

Exploration of Novel Therapeutic Indications and Undiscovered Biological Activities

Preliminary research on extracts from the Neolitsea genus has revealed a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. researchgate.net However, the specific therapeutic potential of this compound remains an open area for investigation. A systematic exploration of its bioactivity against a wide array of disease models is warranted.

Future research should focus on screening this compound for efficacy in therapeutic areas such as oncology, immunology, and neurodegenerative diseases. Phenotypic screening, which assesses the effect of a compound on cellular or organismal models of disease without a preconceived target, could be particularly valuable in uncovering unexpected therapeutic applications.

Collaborative Research Initiatives in Drug Discovery and Development

The journey of a natural product from initial discovery to a clinically approved drug is a long and complex process that requires a diverse range of expertise. Collaborative initiatives are essential to bridge the gap between academic research and industrial drug development. Such collaborations can bring together experts in natural product chemistry, pharmacology, computational biology, and clinical medicine to accelerate the translation of promising compounds like this compound into viable therapeutic candidates.

These partnerships can facilitate access to specialized equipment, compound libraries for comparative studies, and the financial resources necessary for preclinical and clinical trials. Open-access data sharing platforms and international research consortia can further foster a collaborative environment, enabling researchers to build upon each other's findings and overcome common challenges in natural product drug discovery.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing various aspects of drug discovery and development. nih.govnih.gov These powerful computational tools can be applied to this compound research in several key areas. ML algorithms can analyze large datasets from high-throughput screening to predict the biological activities of this compound and its derivatives. mdpi.com

AI can also be employed to design novel analogs of this compound with improved potency, selectivity, and pharmacokinetic properties. mdpi.com Furthermore, machine learning models can help in predicting potential drug-target interactions and elucidating the complex structure-activity relationships of this natural product. nih.govresearchgate.net The integration of AI and ML into the research pipeline has the potential to significantly reduce the time and cost associated with bringing a new drug to market. nih.gov

Table 2: Applications of AI and Machine Learning in this compound Research

| AI/ML Application | Description |

| Predictive Modeling | Use of algorithms to predict the bioactivity, toxicity, and pharmacokinetic properties of this compound and its analogs. researchgate.net |

| De Novo Drug Design | Generative models to design novel molecular structures based on the this compound scaffold with optimized properties. |

| Target Identification | Analysis of biological data to predict and prioritize potential protein targets for this compound. |

| Image Analysis | Automated analysis of microscopy images from cellular assays to quantify the effects of this compound. researchgate.net |

| Natural Language Processing | Mining scientific literature to extract relevant information and identify new research avenues for this compound. mdpi.com |

Q & A

Q. What spectroscopic methods are critical for confirming the planar structure of Neolitacumone C, and how are they applied?

Q. How is this compound isolated from Neolitsea acuminatissima, and what purification challenges exist?

The compound is isolated via bioactivity-guided fractionation using methanol extraction, followed by liquid-liquid partitioning and repeated column chromatography (e.g., silica gel, Sephadex LH-20). Key challenges include separating structurally similar sesquiterpenoids (e.g., neolitacumones A and B) and minimizing degradation of the α,β-unsaturated lactone during purification. Reverse-phase HPLC with UV detection at 210–220 nm is often employed for final purity validation .

Q. What standard assays are used to evaluate this compound’s β-glucuronidase inhibitory activity?

The inhibitory activity is tested using in vitro enzymatic assays with recombinant human β-glucuronidase. A typical protocol involves pre-incubating the enzyme with this compound (0.1–100 μM), followed by addition of 4-nitrophenyl-β-D-glucuronide substrate. Activity is quantified via spectrophotometric measurement of 4-nitrophenol release at 405 nm, with IC₅₀ values calculated using nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported β-glucuronidase inhibitory activity of this compound across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, temperature, enzyme source) or compound purity. To address this:

- Replicate experiments using standardized protocols (e.g., ISO 20776-1 for enzymatic assays).

- Validate compound identity via orthogonal methods (e.g., LC-MS, 2D NMR).

- Perform meta-analyses of published IC₅₀ values, accounting for methodological heterogeneity .

Q. What experimental design considerations are critical for studying this compound’s in vivo pharmacokinetics?

- Dose selection : Use allometric scaling from in vitro IC₅₀ values to establish subtoxic doses.

- Matrix effects : Employ LC-MS/MS for plasma/tissue quantification to avoid interference from endogenous compounds.

- Metabolite profiling : Include phase I/II metabolite identification (e.g., using liver microsomes) to assess stability and bioavailability .

Q. How can mixed-methods approaches enhance mechanistic studies of this compound’s bioactivity?

Combine quantitative (e.g., enzymatic kinetics, molecular docking) and qualitative (e.g., transcriptomic analysis, cellular imaging) methods:

- Use SPR (surface plasmon resonance) to measure binding affinity to β-glucuronidase.

- Pair with RNA-seq to identify downstream pathways modulated by the compound.

- Validate findings via CRISPR-Cas9 knockout models of target genes .

Data Contradiction and Reproducibility

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

- Reaction monitoring : Use real-time FTIR or HPLC to track intermediate formation.

- Crystallography : Confirm derivative structures via X-ray diffraction to avoid stereochemical ambiguity.

- Open protocols : Publish detailed synthetic workflows, including solvent grades and catalyst lots, in repositories like Zenodo .

Q. How should researchers address conflicting data on this compound’s cytotoxicity in normal vs. cancer cell lines?

- Dose-response normalization : Express cytotoxicity as a percentage of control viability, using standardized cell lines (e.g., NCI-60 panel).

- Mechanistic deconvolution : Perform ROS (reactive oxygen species) assays and mitochondrial membrane potential measurements to differentiate apoptotic pathways.

- Cross-lab validation : Share cell lines and compounds via biobanks to control for batch effects .

Methodological Resources

- Structural Data : Refer to [9] for NMR/HRMS spectra and crystallographic parameters.

- Assay Protocols : Adapt enzymatic protocols from ISO 20776-1 or PMID-linked repositories.

- Ethical Reporting : Follow Beilstein Journal guidelines for experimental reproducibility and data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.